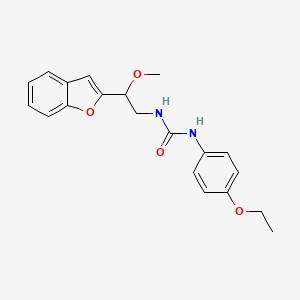

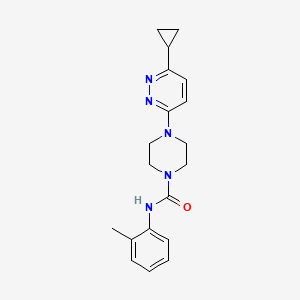

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, and the thioether group could be oxidized .Aplicaciones Científicas De Investigación

Quantum Chemical Investigations

Studies involving quantum chemical investigations of related pyrrolidinone derivatives provide insights into their electronic properties and thermodynamics parameters. For example, Bouklah et al. (2012) performed DFT and quantum-chemical calculations on various pyrrolidinone derivatives to analyze their highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities, offering a foundation for understanding the electronic behavior of similar compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Antitumor Activities

Research on the synthesis of new thienopyridine and pyridothienopyrimidine derivatives, including their expected antitumor activity, highlights the potential of pyridazinone derivatives in cancer treatment. Kadah (2016) explored the antitumor activity against liver tumor cell lines, indicating that certain compounds exhibit significant inhibitory effects, suggesting the potential therapeutic applications of structurally related compounds (Kadah, 2016).

Synthesis and Biological Activity Studies

The synthesis and study of antiproliferative activities of pyridine linked thiazole derivatives reveal the process and biological effects of such compounds. Alqahtani and Bayazeed (2020) synthesized pyridine-thiazole compounds and tested their cytotoxicity against various cancer cell lines, demonstrating promising anticancer activities (Alqahtani & Bayazeed, 2020).

Antioxidant Activities

The antioxidant activities of new coumarin derivatives, as studied by Kadhum, Al-Amiery, Musa, and Mohamad (2011), provide an example of how related compounds can be evaluated for their ability to scavenge free radicals, which is crucial for developing therapeutic agents with antioxidant properties (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Insecticidal Assessment

Research on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against cotton leafworms by Fadda et al. (2017) showcases the potential of these compounds in agricultural applications, demonstrating the diverse utility of pyridazinone derivatives in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Propiedades

IUPAC Name |

N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c23-16(12-25-14-6-2-1-3-7-14)19-15-8-9-17(21-20-15)26-13-18(24)22-10-4-5-11-22/h1-3,6-9H,4-5,10-13H2,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPWVYLGUZIOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2632721.png)

![1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2632722.png)

![4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2632724.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632726.png)

![2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2632727.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B2632730.png)

![5-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2632734.png)

![N-benzyl-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide](/img/structure/B2632735.png)